molecular formula C10H13NO3 B3137040 Methyl 2-amino-2-(3-methoxyphenyl)acetate CAS No. 43189-19-1

Methyl 2-amino-2-(3-methoxyphenyl)acetate

Cat. No. B3137040
CAS RN: 43189-19-1
M. Wt: 195.21 g/mol
InChI Key: KCVSBDOYFPXLAI-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(3-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H13NO3 . It is also known by its IUPAC name, methyl amino (3-methoxyphenyl)acetate hydrochloride .


Synthesis Analysis

There are several methodologies for the synthesis of compounds similar to “this compound”. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO3.ClH/c1-13-8-5-3-4-7 (6-8)9 (11)10 (12)14-2;/h3-6,9H,11H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 231.68 . It is a powder at room temperature . The compound has a melting point of 182-183 degrees Celsius .

Scientific Research Applications

Species Differences in Parkinsonism Studies

A review highlights the importance of species differences in studying the effects of neurotoxins like MPTP and the role of excitatory amino acids in experimental parkinsonism. This perspective could be useful in understanding how various compounds, possibly including derivatives like Methyl 2-amino-2-(3-methoxyphenyl)acetate, interact with dopaminergic systems across different species (Fornai et al., 1997).

Acetaminophen Degradation via Advanced Oxidation Processes

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insights into the kinetics, mechanisms, and by-products of AOPs, which might relate to the metabolic pathways and environmental impact of similar compounds, including this compound (Qutob et al., 2022).

Methoxyestradiol's Antiangiogenic and Antitumorigenic Effects

A study discusses the potential protective effects of endogenous 2-methoxyestradiol, a metabolite of estrogen, against cancers, indicating the broader significance of methoxy derivatives in therapeutic applications. This could suggest avenues for research into the biological activities of methoxyphenyl compounds like this compound (Zhu & Conney, 1998).

Osthole's Pharmacological Properties

Osthole, a natural compound with a methoxy group, exhibits a wide range of pharmacological activities, including neuroprotective and immunomodulatory effects. This review underscores the therapeutic potential of methoxy-containing compounds, which might extend to this compound (Zhang et al., 2015).

properties

IUPAC Name

methyl 2-amino-2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVSBDOYFPXLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283517
Record name Methyl α-amino-3-methoxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43189-19-1
Record name Methyl α-amino-3-methoxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-amino-3-methoxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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